![molecular formula C20H24FNO3 B5522816 N-[2-(4-fluorophenyl)-2-hydroxyethyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5522816.png)

N-[2-(4-fluorophenyl)-2-hydroxyethyl]-3-(3-hydroxy-3-methylbutyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related fluorinated benzamide compounds involves several steps, including condensation reactions, halogenation, and sometimes, the Bischler-Napieralski reaction to form more complex structures. For example, the Bischler-Napieralski reaction has been employed to cyclize N-(4-aryl-4-hydroxybutyl)benzamides to produce 3-arylmethylidene-4,5-dihydro-3H-pyrroles, showcasing the synthetic versatility of benzamides (Browne et al., 1981).

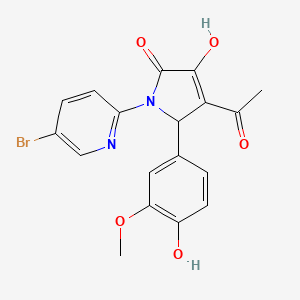

Molecular Structure Analysis

The molecular structure of fluorinated benzamides is often characterized using X-ray diffraction (XRD) and theoretical evaluations like Density Functional Theory (DFT). Studies have shown that the position of the halogen atom significantly affects the molecular and packing structures of these compounds, influencing their stability and supramolecular properties (Moreno-Fuquen et al., 2022).

Chemical Reactions and Properties

The chemical reactivity of N-[2-(4-fluorophenyl)-2-hydroxyethyl]-3-(3-hydroxy-3-methylbutyl)benzamide and related compounds is influenced by the presence of fluorine atoms, which can participate in various interactions, including hydrogen bonding and halogen bonds. These interactions play a crucial role in the assembly of molecular structures during crystal growth and affect the compound's overall reactivity and stability.

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystalline form, of these compounds are directly influenced by their molecular structures. Disorder in the crystal structure can lead to polymorphism, affecting the physical characteristics and potential applications of these materials (Chopra & Row, 2008).

科学的研究の応用

Organic Synthesis and Drug Development

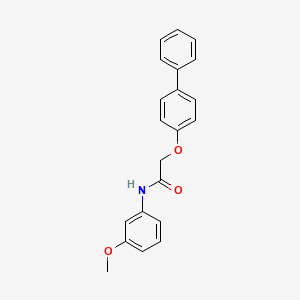

Research in organic synthesis often explores the development of novel compounds with potential therapeutic applications. For instance, compounds like 2-Fluoro-4-bromobiphenyl, used in the manufacture of non-steroidal anti-inflammatory drugs, highlight the importance of halogenated compounds in medicinal chemistry (Yanan Qiu et al., 2009). The synthesis techniques and pharmacological targets of such compounds may provide valuable insights into the research and development pathways for N-[2-(4-fluorophenyl)-2-hydroxyethyl]-3-(3-hydroxy-3-methylbutyl)benzamide.

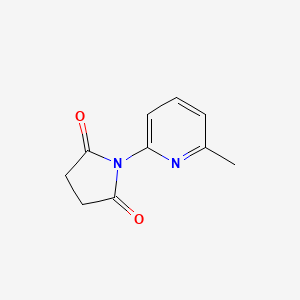

Neurochemistry and Neurotoxicity Studies

The study of neurochemistry and the neurotoxicity of psychoactive substances is a critical area of research, offering insights into the potential neurological effects and therapeutic applications of new compounds. For instance, investigations into the effects of 3,4-Methylenedioxymethamphetamine (MDMA) on serotonin neurotransmission can inform the potential neurological impact or applications of similarly structured compounds (D. Mckenna & S. Peroutka, 1990).

Environmental and Health Safety

Research on the environmental persistence and health safety of chemical compounds is essential for understanding their potential impact. Studies on the occurrence, fate, and behavior of certain preservatives in aquatic environments, for example, can provide a model for assessing the environmental safety of new compounds (Camille Haman et al., 2015). This area of research is crucial for regulatory compliance and the development of compounds with minimal environmental and health risks.

Supramolecular Chemistry and Materials Science

The exploration of supramolecular chemistry, particularly the self-assembly and ordering properties of molecules, has significant implications for materials science and nanotechnology. Benzene-1,3,5-tricarboxamide (BTA), for instance, has been studied for its ability to self-assemble into one-dimensional structures, offering potential applications in nanotechnology and polymer processing (S. Cantekin et al., 2012). Similar structural or functional moieties in N-[2-(4-fluorophenyl)-2-hydroxyethyl]-3-(3-hydroxy-3-methylbutyl)benzamide could suggest potential applications in these areas.

作用機序

将来の方向性

特性

IUPAC Name |

N-[2-(4-fluorophenyl)-2-hydroxyethyl]-3-(3-hydroxy-3-methylbutyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FNO3/c1-20(2,25)11-10-14-4-3-5-16(12-14)19(24)22-13-18(23)15-6-8-17(21)9-7-15/h3-9,12,18,23,25H,10-11,13H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVZDCXMKQAUQBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=CC(=CC=C1)C(=O)NCC(C2=CC=C(C=C2)F)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5522734.png)

![N-[(3-propyl-5-isoxazolyl)methyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5522748.png)

![3-methyl-7-{2-[(4-methyl-1,3-thiazol-2-yl)thio]ethyl}-8-(4-phenyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5522757.png)

![(4aR*,8aR*)-4a-hydroxy-N,N-dimethyl-7-[(3-methyl-2-thienyl)methyl]octahydro-2,7-naphthyridine-2(1H)-sulfonamide](/img/structure/B5522762.png)

![N,N-dimethyl-2-({[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]amino}methyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5522779.png)

![N-(3,5-dimethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5522785.png)

![4-{[(3-methyl-2-thienyl)methylene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5522807.png)

![N,N-dimethyl-2-({[(2-methyl-1,3-benzoxazol-6-yl)carbonyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5522814.png)

![methyl 9-[(aminocarbonyl)hydrazono]-9H-fluorene-4-carboxylate](/img/structure/B5522826.png)

![3,4-bis[(4-nitrobenzylidene)amino]benzoic acid](/img/structure/B5522841.png)

![4-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B5522842.png)